(1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol

Description

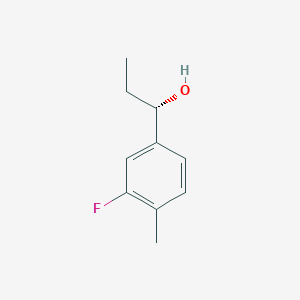

(1S)-1-(3-Fluoro-4-methylphenyl)propan-1-ol (CAS 1175913-39-9) is a chiral secondary alcohol with a molecular formula of C₁₀H₁₃FO and a molecular weight of 168.21 g/mol . Its structure features a fluorinated aromatic ring substituted with a methyl group at the 4-position and a hydroxyl-bearing propanol chain in the (1S)-stereochemical configuration.

Properties

IUPAC Name |

(1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6,10,12H,3H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCGKYXNTIQVJM-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)C)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C=C1)C)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylbenzaldehyde.

Reduction Reaction: The aldehyde group of 3-fluoro-4-methylbenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the desired (1S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the corresponding ketone.

Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer, leaving the desired (1S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium iodide in acetone or other nucleophiles can be employed.

Major Products Formed

Oxidation: Formation of 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylacetophenone.

Reduction: Formation of 3-fluoro-4-methylpropane.

Substitution: Formation of compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

(1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to its biological or therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters with analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl Ring | Functional Groups |

|---|---|---|---|---|---|

| (1S)-1-(3-Fluoro-4-methylphenyl)propan-1-ol | 1175913-39-9 | C₁₀H₁₃FO | 168.21 | 3-Fluoro, 4-methyl | Secondary alcohol (S) |

| 1-(4-Methylphenyl)-1-propanol | 25574-04-3 | C₁₀H₁₄O | 154.22 | 4-Methyl | Secondary alcohol |

| (1S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol | 872850-26-5 | C₉H₉ClF₂O | 206.62 | 3,5-Difluoro | Secondary alcohol (S), Chloro |

| Alsinol (1-(4-Fluorophenyl)-3-[...]propan-1-ol) | N/A | C₁₈H₁₇F₄N₃O₃ | 423.35 | 4-Fluoro, nitro, trifluoromethyl | Secondary alcohol, amine |

Key Observations :

- Stereochemistry : The (1S)-configuration is critical for chiral recognition in biological systems, as seen in (1S)-3-chloro-1-(3,5-difluorophenyl)propan-1-ol , which may exhibit enantioselective activity .

- Molecular Weight: Bulkier substituents (e.g., Alsinol’s nitro and trifluoromethyl groups) increase molecular weight and complexity, impacting solubility and pharmacokinetics .

Biological Activity

(1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol is a chiral alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom, which significantly influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is defined by its chiral center and the presence of a fluorinated aromatic ring. The fluorine atom enhances the compound's lipophilicity , which can improve its ability to penetrate biological membranes and interact with various molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Key mechanisms include:

- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Interaction : It has been suggested that this compound interacts with G protein-coupled receptors (GPCRs), particularly those related to dopaminergic signaling pathways, which are crucial in neuropsychiatric disorders .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Neuropharmacological Effects

Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly dopamine pathways. Its interaction with dopamine receptors could have implications for treating conditions such as depression and schizophrenia .

Antimicrobial Properties

Certain derivatives of similar compounds have demonstrated antimicrobial activity, indicating that this compound may also possess potential in combating bacterial infections. The fluorinated moiety may enhance binding affinity to bacterial targets.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.